molecular formula C21H24FN3O2 B251440 4-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

4-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

Cat. No.: B251440
M. Wt: 369.4 g/mol
InChI Key: TYTOICBJSGZOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide, commonly known as FiP, is a chemical compound used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor and has been studied for its potential use in treating addiction and other neurological disorders.

Mechanism of Action

FiP acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and blocks the binding of dopamine, which reduces the activation of reward and reinforcement pathways in the brain. This mechanism of action may help reduce the reinforcing effects of drugs of abuse and prevent relapse.
Biochemical and Physiological Effects:
FiP has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. It has also been shown to reduce the rewarding effects of drugs of abuse and reduce the activity of reward and reinforcement pathways in the brain. FiP does not produce significant side effects or toxicity at therapeutic doses.

Advantages and Limitations for Lab Experiments

FiP has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in addiction and other neurological disorders. FiP also has good bioavailability and can be administered orally or intravenously. However, FiP has some limitations for lab experiments. It is a relatively new compound and its long-term effects and safety have not been fully studied.

Future Directions

Future research on FiP could focus on several areas. One area of interest is the potential use of FiP in treating other neurological disorders, such as schizophrenia and depression, which are also associated with dysfunction in reward and reinforcement pathways in the brain. Another area of interest is the development of new compounds with improved selectivity and potency for the dopamine D3 receptor. Finally, research could focus on the long-term effects and safety of FiP in humans, which would be necessary for its eventual use as a therapeutic agent.

Synthesis Methods

The synthesis of FiP involves several steps. The first step is the synthesis of 4-(4-isobutyryl-1-piperazinyl)phenol, which is then reacted with 4-fluorobenzoyl chloride to form the final product, FiP. The synthesis process has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

FiP has been extensively studied for its potential use in treating addiction and other neurological disorders. It has been shown to selectively block the dopamine D3 receptor, which is involved in reward and reinforcement pathways in the brain. By blocking this receptor, FiP may reduce the reinforcing effects of drugs of abuse and help prevent relapse in addicted individuals.

Properties

Molecular Formula

C21H24FN3O2

Molecular Weight

369.4 g/mol

IUPAC Name

4-fluoro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C21H24FN3O2/c1-15(2)21(27)25-13-11-24(12-14-25)19-9-7-18(8-10-19)23-20(26)16-3-5-17(22)6-4-16/h3-10,15H,11-14H2,1-2H3,(H,23,26)

InChI Key

TYTOICBJSGZOMD-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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